4-Phénylpiperidin-2-one

Vue d'ensemble

Description

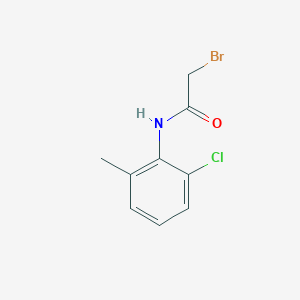

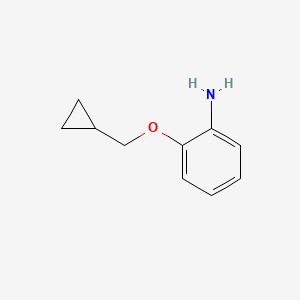

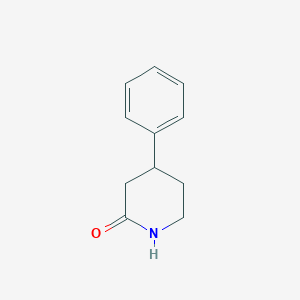

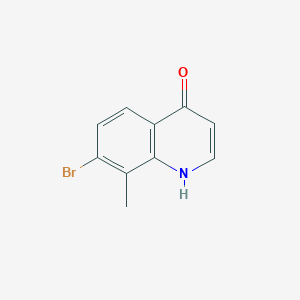

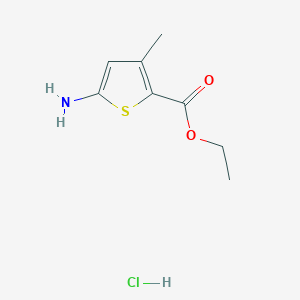

4-Phenylpiperidin-2-one is a chemical compound that features a benzene ring bound to a piperidine ring. This compound is a significant intermediate in the synthesis of various pharmaceuticals, particularly those with analgesic properties. It is known for its role in the development of anticonvulsant drugs and other therapeutic agents .

Applications De Recherche Scientifique

4-Phenylpiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: Used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: Investigated for its potential as an anticonvulsant and analgesic agent.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxy-4-phenylpiperidine, suggests that it should be handled with care to avoid dust formation and inhalation . It also recommends washing off with soap and plenty of water in case of skin contact, and rinsing the mouth with water if swallowed . Similar precautions are likely applicable to 4-Phenylpiperidin-2-one.

Orientations Futures

Piperidines, including 4-Phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of 4-Phenylpiperidin-2-one and its derivatives .

Analyse Biochimique

Biochemical Properties

4-Phenylpiperidin-2-one plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid (GABA) receptors, specifically at the benzodiazepine-binding site on GABAA receptors . These interactions suggest that 4-Phenylpiperidin-2-one may influence the GABAergic system, which is crucial for regulating neuronal excitability and has implications for anticonvulsant activity . Additionally, 4-Phenylpiperidin-2-one derivatives have been evaluated for their potential as anticonvulsant drugs, highlighting their biochemical relevance .

Cellular Effects

The effects of 4-Phenylpiperidin-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Phenylpiperidin-2-one has been observed to affect the GABAergic system, which plays a critical role in maintaining the balance between neuronal excitation and inhibition . By interacting with GABAA receptors, 4-Phenylpiperidin-2-one can alter neuronal signaling, potentially leading to anticonvulsant effects. Furthermore, this compound may impact gene expression related to neurotransmitter synthesis and release, thereby influencing overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-Phenylpiperidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4-Phenylpiperidin-2-one binds to the benzodiazepine-binding site on GABAA receptors, enhancing the inhibitory effects of GABA . This binding interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. Additionally, 4-Phenylpiperidin-2-one may inhibit enzymes involved in neurotransmitter degradation, further modulating synaptic transmission and neuronal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylpiperidin-2-one have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Phenylpiperidin-2-one and its derivatives exhibit favorable blood-brain barrier permeability and oral bioavailability, suggesting that they remain stable and active over extended periods . Long-term exposure to 4-Phenylpiperidin-2-one in in vitro and in vivo studies has demonstrated sustained anticonvulsant activity, indicating its potential for therapeutic use.

Dosage Effects in Animal Models

The effects of 4-Phenylpiperidin-2-one vary with different dosages in animal models. Studies have identified threshold effects, where low doses of 4-Phenylpiperidin-2-one exhibit minimal impact, while higher doses result in significant anticonvulsant activity . At excessively high doses, 4-Phenylpiperidin-2-one may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. The balance between efficacy and toxicity is critical for the safe and effective use of 4-Phenylpiperidin-2-one in animal models.

Metabolic Pathways

4-Phenylpiperidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. This compound may affect metabolic flux and metabolite levels by modulating enzyme activity related to neurotransmitter synthesis and degradation . The interactions of 4-Phenylpiperidin-2-one with metabolic enzymes are essential for understanding its pharmacokinetics and pharmacodynamics, which are crucial for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Phenylpiperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound exhibits favorable blood-brain barrier permeability, allowing it to reach the central nervous system and exert its effects on neuronal cells . The localization and accumulation of 4-Phenylpiperidin-2-one in target tissues are critical for its therapeutic efficacy, as it must reach sufficient concentrations to modulate cellular function effectively.

Subcellular Localization

The subcellular localization of 4-Phenylpiperidin-2-one is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of 4-Phenylpiperidin-2-one within neuronal cells, particularly at synaptic sites, is crucial for its interaction with GABAA receptors and its subsequent anticonvulsant effects . Understanding the subcellular distribution of 4-Phenylpiperidin-2-one can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenyl-4-piperidone. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-Phenylpiperidin-2-one often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and catalytic processes is common to achieve the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.

Reduction: Hydrogenation can reduce the compound to 4-phenylpiperidine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is modified.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: 4-phenylpiperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 4-Phenylpiperidin-2-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the gamma-aminobutyric acid (GABA) system, enhancing its inhibitory effects in the central nervous system. This interaction can lead to anticonvulsant and anxiolytic effects .

Comparaison Avec Des Composés Similaires

4-Phenylpiperidine: A reduced form of 4-Phenylpiperidin-2-one, used in the synthesis of various opioids.

Pethidine (Meperidine): An opioid analgesic derived from 4-Phenylpiperidine.

Ketobemidone: Another opioid analgesic with a similar structure.

Uniqueness: 4-Phenylpiperidin-2-one is unique due to its versatility in chemical reactions and its significant role in the synthesis of various therapeutic agents. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .

Propriétés

IUPAC Name |

4-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKXJQGAVJSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313547 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81976-73-0 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Phenylpiperidin-2-one derivatives interesting for anticonvulsant drug development?

A: Despite the availability of various antiepileptic drugs (AEDs), there's a pressing need for new treatments with improved efficacy and safety profiles. 4-Phenylpiperidin-2-one derivatives present a promising avenue for exploration due to their potential interaction with the GABAergic system, a key target for anticonvulsant action. []

Q2: How do these compounds exert their potential anticonvulsant effects?

A: While further research is needed to fully elucidate their mechanism of action, studies suggest that 4-Phenylpiperidin-2-one derivatives might exert anticonvulsant effects by modulating the GABAergic system. Specifically, research points towards potential interactions with the benzodiazepine (BZD) binding site on GABAA receptors. [] This interaction could enhance GABAergic neurotransmission, leading to reduced neuronal excitability and potentially suppressing seizures.

Q3: Can you provide an example of a promising 4-Phenylpiperidin-2-one derivative identified in research?

A: One example is compound 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, designated as compound 11 in the study. [] This compound displayed significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, surpassing the activity of some existing AEDs. Importantly, this compound also demonstrated a favorable safety profile in preclinical studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)

![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)